Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-
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Overview
Description
2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique fused ring structure, which includes both pyrimidine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyrimidine with an indole derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields.
Industrial Production Methods
Industrial production of 2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane
- 1,2,4,5-Tetramethylcyclohexane
- 1,1,4,7-Tetramethyl-1a,2,3,4,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene
Uniqueness
2,4,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
63725-94-0 |
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Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2,4,5,7-tetramethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C15H20N2/c1-10-5-6-14-13(7-10)12(3)15-11(2)8-16(4)9-17(14)15/h5-7,11H,8-9H2,1-4H3 |
InChI Key |
HTBMELNGEQHKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CN2C1=C(C3=C2C=CC(=C3)C)C)C |
Origin of Product |
United States |
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